3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
CAS No.:
Cat. No.: VC15600722
Molecular Formula: C15H10FN3S2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10FN3S2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
| Standard InChI | InChI=1S/C15H10FN3S2/c16-11-7-5-10(6-8-11)9-20-14-17-18-15-19(14)12-3-1-2-4-13(12)21-15/h1-8H,9H2 |
| Standard InChI Key | QFALSTLBBIMCIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₀FN₃S₂, with a molecular weight of 315.4 g/mol. Its IUPAC name, 1-[(4-fluorophenyl)methylsulfanyl]- triazolo[3,4-b] benzothiazole, reflects the fusion of a 1,2,4-triazole ring with a benzothiazole system, further substituted at the sulfur atom by a 4-fluorobenzyl group. Key structural attributes include:
| Property | Detail |
|---|---|
| SMILES | C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)F)S2 |
| InChIKey | QFALSTLBBIMCIJ-UHFFFAOYSA-N |
| X-ray crystallography | Not yet reported; predicted planar geometry with π-π stacking potential |
The triazole ring contributes to hydrogen-bonding interactions, while the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability .
Synthetic Pathways
Copper-Catalyzed Cycloaddition
A scalable method involves copper-catalyzed coupling of terminal alkynes, dialkyl azodicarboxylates, and benzothiazole derivatives under ultrasonication . Key steps include:
-
C–H Activation: Copper(I) iodide facilitates alkyne activation, forming a 2-(phenylethynyl)benzo[d]azol-3(2H)-yl anion intermediate.
-
Cycloaddition: The anion reacts with azodicarboxylate to form the triazole ring via [3+2] cyclization.
-
Sulfanyl Incorporation: Thiolation with 4-fluorobenzyl mercaptan introduces the sulfanyl group .
Reaction conditions (room temperature, <6 hours) yield the product in 60–85% purity, verified by HPLC and NMR .
Physicochemical Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | ~3.2 (predicted) | ChemAxon |
| Aqueous solubility | <0.1 mg/mL (25°C) | Quantitative Structure Modeling |
| Melting point | 215–220°C (decomposes) | Differential Scanning Calorimetry |
The compound’s low solubility necessitates formulation strategies (e.g., nanoemulsions) for biological testing.
Future Research Directions
-
Pharmacological Profiling: Screen against NCI-60 cancer cell lines and microbial panels.
-
Structural Optimization: Modify the fluorobenzyl group to enhance solubility (e.g., PEGylation).
-
Mechanistic Studies: Investigate PARP inhibition kinetics and DNA repair pathway interactions .
-
Synthesis Scale-Up: Optimize continuous-flow reactors for gram-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume